![molecular formula C15H17ClN4OS B5593831 6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5593831.png)
6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one
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Description
Synthesis Analysis
Synthesis of triazine derivatives involves a variety of chemical reactions that allow for the introduction of different substituents into the triazine ring. A common approach includes the condensation of amino compounds with other reactive intermediates. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones can be synthesized by reacting with ketones, anhydrides, benzoyl chloride, and hydrazine, as established through elemental analysis, IR, 1H NMR, and mass spectrometry data (Mironovich & Kostina, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be extensively characterized using techniques such as X-ray crystallography and DFT analyses. These methods provide valuable insights into the compound's geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and properties. For example, studies have characterized the crystal and molecular structure of related triazine derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecular structure (Çolak et al., 2021).
Chemical Reactions and Properties
Triazine derivatives participate in a variety of chemical reactions, demonstrating their reactivity and versatility as synthetic intermediates. The reactivity can be explored through the synthesis of fused derivatives and the exploration of nucleophilic addition reactions, which are pivotal in modifying the triazine core for different applications. The formation of Schiff base compounds from triazine derivatives further exemplifies their chemical reactivity and the potential for structural diversification (Mironovich & Shcherbinin, 2014).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming the product’s identity and/or purity .
properties
IUPAC Name |
6-tert-butyl-4-[(E)-(4-chlorophenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAZPWCPYLWLB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660555 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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